molecular formula C10H17N3 B3010904 (2-Cyclohexylpyrazol-3-yl)methanamine CAS No. 1781189-37-4

(2-Cyclohexylpyrazol-3-yl)methanamine

Cat. No.: B3010904
CAS No.: 1781189-37-4
M. Wt: 179.267
InChI Key: ZBBZJZLBUDIJSM-UHFFFAOYSA-N
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Description

(2-Cyclohexylpyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a cyclohexyl group at the second position and a methanamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylpyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hypervalent iodine compounds and TEMPO can be used under mild conditions to oxidize the amine group to aldehydes or ketones.

    Reduction: Reductive amination can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

(2-Cyclohexylpyrazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Cyclohexylpyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole core structure and are used in similar applications.

    1H-1,2,3-Triazole Analogs: These compounds also feature nitrogen-containing heterocycles and have applications in medicinal chemistry.

    3(5)-Substituted Pyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of more complex heterocyclic systems.

Uniqueness

(2-Cyclohexylpyrazol-3-yl)methanamine is unique due to the presence of both a cyclohexyl group and a methanamine group on the pyrazole ring. This combination of substituents can confer specific properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-cyclohexylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZJZLBUDIJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781189-37-4
Record name (1-cyclohexyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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